Ranitidine

Description

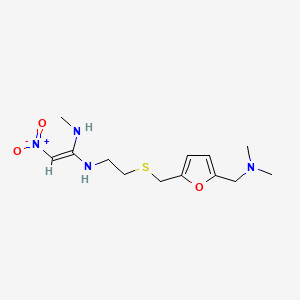

Structure

3D Structure

Properties

IUPAC Name |

(E)-1-N'-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N4O3S/c1-14-13(9-17(18)19)15-6-7-21-10-12-5-4-11(20-12)8-16(2)3/h4-5,9,14-15H,6-8,10H2,1-3H3/b13-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMXUWOKSQNHOCA-UKTHLTGXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=C[N+](=O)[O-])NCCSCC1=CC=C(O1)CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN/C(=C\[N+](=O)[O-])/NCCSCC1=CC=C(O1)CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101112063 | |

| Record name | (1E)-N-[2-[[[5-[(Dimethylamino)methyl]-2-furanyl]methyl]thio]ethyl]-N′-methyl-2-nitro-1,1-ethenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101112063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ranitidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001930 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Water soluble | |

| Record name | RANITIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3925 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

SOLID | |

CAS No. |

82530-72-1, 66357-35-5 | |

| Record name | (1E)-N-[2-[[[5-[(Dimethylamino)methyl]-2-furanyl]methyl]thio]ethyl]-N′-methyl-2-nitro-1,1-ethenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82530-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ranitidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757851 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (1E)-N-[2-[[[5-[(Dimethylamino)methyl]-2-furanyl]methyl]thio]ethyl]-N′-methyl-2-nitro-1,1-ethenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101112063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ranitidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.283 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RANITIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3925 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ranitidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001930 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

69-70 °C, MP: 133-134 °C /RATINIDINE HYDROCHLORIDE/ | |

| Record name | RANITIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3925 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

A Technical Guide to the Preclinical Immunomodulatory Effects of Ranitidine in Cancer Models

Abstract

Ranitidine, a widely used histamine H2-receptor antagonist (H2RA), has historically been prescribed for gastrointestinal disorders.[1] Beyond its acid-suppressing properties, a growing body of preclinical evidence reveals its significant immunomodulatory capabilities within the tumor microenvironment (TME). This technical guide synthesizes the current understanding of this compound's anticancer effects, moving beyond anecdotal observations to detail the core mechanisms, experimental validation, and protocols for investigation. We will explore its primary role in modulating myeloid-derived suppressor cells (MDSCs), the consequential impact on adaptive and innate immunity, and the B-cell-dependent nature of its therapeutic efficacy. This document is intended for researchers, immunologists, and drug development professionals seeking to explore or validate the repurposing of H2RAs as adjuvant cancer immunotherapies.

Introduction: Recontextualizing this compound in Immuno-Oncology

Histamine, a key biogenic amine, exerts complex effects on the immune system through four distinct G-protein-coupled receptors (H1R, H2R, H3R, and H4R).[2][3] While H1R is commonly associated with allergic responses, H2R signaling has been implicated in the negative regulation of immune functions, contributing to an immunosuppressive TME.[4][5] Histamine, often present in the TME, can suppress the function of crucial antitumor effector cells, including T-cells, Natural Killer (NK) cells, and dendritic cells (DCs), while promoting the accumulation and function of immunosuppressive populations like MDSCs.[4][6]

This compound, as a selective H2R antagonist, competitively blocks this signaling pathway.[1] Preclinical studies demonstrate that this blockade can recalibrate the immune landscape, shifting it from a state of tolerance towards one of active antitumor immunity. This guide dissects these effects, focusing on the cellular and molecular mechanisms substantiated by rigorous experimental models.

Core Mechanism of Action: Targeting Myeloid-Derived Suppressor Cells

The most profound immunomodulatory effect of this compound observed in preclinical cancer models is the significant alteration of Myeloid-Derived Suppressor Cells (MDSCs).[4][[“]] MDSCs are a heterogeneous population of immature myeloid cells that potently suppress antitumor immunity, representing a major barrier to effective cancer immunotherapy.[8][9][10]

Reduction of Monocytic MDSC Populations

Causality: In both naive and tumor-bearing mice, oral administration of this compound has been shown to significantly decrease the population of monocytic MDSCs (M-MDSCs), identifiable by their CD11b+Ly6Chi surface markers, in the spleen and bone marrow.[4][11] This effect is specific to H2R antagonism, as H1R or H4R antagonists do not produce the same outcome.[4][11] The reduction in M-MDSCs is critical, as these cells are primary suppressors of T-cell function and contribute to tumor progression.[9] Mechanistically, this compound appears to impact the development of monocyte progenitor cells, thereby limiting the pool of cells that can differentiate into M-MDSCs.[12][13]

Abrogation of MDSC-Mediated T-Cell Suppression

Validation: The functional consequence of reduced MDSC populations is a restoration of T-cell activity. Leukocytes isolated from the blood of this compound-treated, tumor-bearing mice exhibit a markedly reduced ability to suppress antigen-driven T-cell proliferation compared to leukocytes from control mice.[4] This finding directly links the this compound-induced changes in myeloid populations to a functional recovery of adaptive immunity. To definitively establish causality, studies have utilized gemcitabine, a chemotherapeutic agent known to deplete MDSCs.[4] In the E0771 breast cancer model, gemcitabine treatment completely ablated the tumor growth inhibition caused by this compound, confirming that this compound's primary antitumor effect is mediated through its impact on MDSCs.[4][11]

Caption: this compound blocks H2R on MDSCs, preventing histamine-driven immunosuppression.

Broadening the Immune Response: B-Cell and NK Cell Involvement

While the modulation of MDSCs is the primary initiating event, the full therapeutic effect of this compound requires the engagement of other immune cell types, particularly B-cells.

B-Cell-Dependent Tumor Inhibition

Key Insight: Seminal studies have demonstrated that the antitumor effects of this compound are critically dependent on B-cells. In B-cell-deficient mice (muMt−/−), this compound failed to inhibit the primary growth of E0771-GFP breast tumors, an effect that was significant in wild-type counterparts.[14][15][16] This indicates that B-cells are not merely bystanders but essential mediators of this compound's efficacy.

Enhancement of Antitumor Antibody Responses

Mechanism: this compound treatment is associated with the development of enhanced antitumor antibody responses.[14][16] In mice bearing E0771-GFP tumors, this compound-treated animals showed significantly higher levels of tumor-binding IgG2a antibodies.[14][15] This humoral response is not limited to the tumor context, as this compound also enhances IgG responses to standard immunization with ovalbumin.[14][16] The proposed model suggests that by reducing MDSC-mediated suppression, this compound "unleashes" the adaptive immune system, allowing for a more robust development of antitumor B-cell responses.[15]

Modulation of Natural Killer (NK) Cell Subpopulations

The interplay between MDSCs and NK cells is a critical axis in tumor surveillance.[17] MDSCs are known to suppress NK cell activity.[15] Following this compound treatment, analyses of splenic NK cell populations in tumor-bearing mice revealed a significant decrease in intermediately functionally mature NK cells (CD27+CD11b−).[2][16] While the total NK cell population may remain unchanged, these shifts in maturation states suggest a this compound-driven modulation of NK cell dynamics, potentially downstream of reduced MDSC suppression.[2]

Sources

- 1. Histamine Type-2 Receptor Antagonists (H2 Blockers) - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. frontiersin.org [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound modifies myeloid cell populations and inhibits breast tumor development and spread in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Combination of H1 and H2 Histamine Receptor Antagonists: Current Knowledge and Perspectives of a Classic Treatment Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. williamscancerinstitute.com [williamscancerinstitute.com]

- 7. consensus.app [consensus.app]

- 8. Myeloid-derived suppressor cells in cancer: therapeutic targets to overcome tumor immune evasion - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Role of Myeloid-Derived Suppressor Cells (MDSC) in Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Myeloid-derived suppressor cells (MDSCs) in the tumor microenvironment and their targeting in cancer therapy [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The impact of this compound on monocyte responses in the context of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The impact of this compound on monocyte responses in the context of solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | this compound Inhibition of Breast Tumor Growth Is B Cell Dependent and Associated With an Enhanced Antitumor Antibody Response [frontiersin.org]

- 15. This compound Inhibition of Breast Tumor Growth Is B Cell Dependent and Associated With an Enhanced Antitumor Antibody Response - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. applications.emro.who.int [applications.emro.who.int]

Ranitidine hydrochloride chemical properties and solubility

An In-Depth Technical Guide to the Chemical Properties and Solubility of Ranitidine Hydrochloride

Introduction

This compound hydrochloride is a histamine H2-receptor antagonist that has been widely utilized in the treatment of conditions caused by excess stomach acid, such as peptic ulcers and gastroesophageal reflux disease (GERD).[1][2][3] Its therapeutic efficacy is intrinsically linked to its physicochemical properties, which govern its absorption, distribution, formulation, and stability. This guide offers a comprehensive exploration of the core chemical characteristics and solubility profile of this compound hydrochloride, designed for researchers, scientists, and professionals in drug development. By delving into the causality behind its behavior in various environments, this document serves as a foundational resource for formulation science, analytical method development, and stability testing.

Chemical Identity and Physical Characteristics

This compound hydrochloride, chemically designated as N[2-[[[5-[(dimethylamino)methyl]-2-furanyl]methyl]thio]ethyl]-N'-methyl-2-nitro-1,1-ethenediamine, HCl, is the hydrochloride salt of this compound.[4] The addition of hydrochloric acid enhances the compound's stability and solubility. It typically presents as a white to pale yellow, crystalline or granular powder with a slightly bitter taste and a sulfur-like odor.[4][5][6]

Table 1: Core Chemical and Physical Properties of this compound Hydrochloride

| Property | Value | Source(s) |

| IUPAC Name | (E)-1-N'-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine;hydrochloride | [2] |

| Molecular Formula | C₁₃H₂₂N₄O₃S·HCl | [1][4] |

| Molecular Weight | 350.87 g/mol | [2][4] |

| CAS Number | 66357-59-3 | [1][2] |

| Appearance | White to pale yellow crystalline powder | [5][6] |

| Melting Point | Approximately 133-144°C (with decomposition) | [1][7][8] |

| pKa Values | 2.7 and 8.2 | [6][9] |

Solubility Profile: A Multifaceted Analysis

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and a cornerstone of formulation development. This compound hydrochloride exhibits a complex solubility profile influenced by the solvent system, pH, and its solid-state form.

Solubility in Various Solvents

This compound hydrochloride is well-known for its high aqueous solubility.[10] Its solubility in a range of common laboratory solvents is summarized below. This broad solubility spectrum provides flexibility in the development of both oral and parenteral dosage forms.

Table 2: Solubility of this compound Hydrochloride in Common Solvents

| Solvent | Descriptive Term | Approximate Solubility | Source(s) |

| Water | Freely Soluble / Very Soluble | ~660 mg/mL | [5][9][11] |

| Methanol | Soluble | Soluble | [1][7] |

| Ethanol (Anhydrous) | Sparingly or Slightly Soluble | Sparingly or Slightly Soluble | [5][7] |

| Acetic Acid | Soluble | Soluble | [1][7] |

| Dimethyl Sulfoxide (DMSO) | Soluble | ~1 mg/mL | [1][12][13] |

| Methylene Chloride | Very Slightly Soluble | Very Slightly Soluble | [5] |

| Chloroform | Insoluble / Practically Insoluble | Insoluble | [1][7] |

| PBS (pH 7.2) | Soluble | ~10 mg/mL | [12] |

pH-Dependent Solubility and Ionization

The solubility of this compound hydrochloride is profoundly dependent on the pH of the aqueous medium, a direct consequence of its two ionizable functional groups. The compound has two pKa values: approximately 2.7, associated with the nitroethenediamine group, and 8.2, corresponding to the tertiary dimethylamino group.[6][9]

-

At pH < 2.7: Both the dimethylamino and nitroethenediamine groups are protonated, resulting in a dicationic species with very high aqueous solubility.

-

Between pH 2.7 and 8.2: The dimethylamino group remains protonated (cationic), while the nitroethenediamine group is neutral. The molecule carries a single positive charge and remains highly soluble.

-

At pH > 8.2: The dimethylamino group becomes deprotonated (neutral), rendering the entire molecule neutral. This leads to a significant decrease in aqueous solubility.

This behavior ensures that this compound hydrochloride is highly soluble in the acidic environment of the stomach, which facilitates its dissolution and subsequent absorption. Experimental studies have confirmed its solubility to be over 550 mg/mL across the physiological pH range of 1 to 7.4.[9]

Caption: Ionization states of this compound HCl at different pH values.

Polymorphism: The Solid-State Chemistry

This compound hydrochloride is known to exist in at least two polymorphic forms, designated Form I and Form II.[8][14] Polymorphs are different crystalline structures of the same compound, and they can have distinct physicochemical properties, including melting point, solubility, dissolution rate, and stability.[14]

-

Form I: Has a melting point of approximately 134-140°C.[8]

-

Form II: Has a higher melting point of around 140-144°C and is generally considered the thermodynamically more stable form at room temperature.[8][15]

The existence of polymorphism is a critical consideration during drug development. Differences in solubility between polymorphs can impact a drug's bioavailability.[14] While both forms of this compound hydrochloride exhibit rapid dissolution, studies have shown that Form II has a slightly higher initial solubility than Form I.[16] However, this can be followed by a solution-mediated transformation to the more stable Form I.[16] Manufacturing processes such as grinding, compression, or crystallization from different solvents can influence the polymorphic form obtained.[8][14] Therefore, rigorous control and characterization of the solid form are essential for ensuring product consistency and performance.

Stability and Degradation Profile

The stability of this compound hydrochloride is a crucial attribute for ensuring its safety and efficacy throughout its shelf life. It is susceptible to degradation under several stress conditions.

-

Acidic and Basic Conditions: Significant degradation occurs under both strong acidic (0.1 N HCl) and basic (0.1 N NaOH) conditions, primarily through hydrolysis.[17][18]

-

Oxidative Stress: The molecule is susceptible to oxidation, with notable degradation observed in the presence of hydrogen peroxide.[17][18] The sulfur atom in the thioether linkage is a likely site of oxidation, potentially forming the S-oxide metabolite.[4]

-

Thermal Stress: Elevated temperatures can promote degradation.[19][20] This has been a significant concern due to the potential formation of the impurity N-nitrosodimethylamine (NDMA) at higher temperatures.[19]

-

Photostability: this compound hydrochloride can degrade upon exposure to light, particularly UVB radiation.[20] Therefore, it should be stored in light-resistant containers.[5][21]

The main degradation pathways involve hydrolysis and oxidation, which can be accelerated by factors like heat, light, and humidity.[19][20]

Caption: Major degradation pathways for this compound hydrochloride.

Analytical Methodologies for Characterization

A robust analytical framework is essential for the quality control and characterization of this compound hydrochloride.

Quantification and Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is the predominant technique for assay and impurity profiling.[17][22] Stability-indicating HPLC methods have been developed to separate this compound from its degradation products and impurities.[17]

-

UV-Visible Spectrophotometry: This provides a simple and rapid method for quantification in bulk drug and simple formulations. This compound hydrochloride exhibits a characteristic absorption maximum (λmax) at approximately 313-315 nm in aqueous solutions.[23][24]

Physicochemical Characterization Workflow

The comprehensive characterization of a this compound hydrochloride sample involves a sequence of analytical techniques to confirm its identity, purity, and solid-state properties.

Caption: Experimental workflow for physicochemical characterization.

Experimental Protocols

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of this compound hydrochloride in a specific solvent (e.g., water) at a controlled temperature.

Methodology:

-

Preparation: Add an excess amount of this compound hydrochloride powder to a known volume of the selected solvent (e.g., 10 mL of distilled water) in a sealed, screw-cap glass vial. The excess solid is crucial to ensure saturation.

-

Equilibration: Place the vial in a thermostatically controlled shaker bath (e.g., at 25°C or 37°C). Agitate the suspension for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection: After equilibration, cease agitation and allow the suspension to settle. Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filtration: Immediately filter the aliquot through a 0.45 µm syringe filter to remove all undissolved solids. This step must be performed quickly to prevent temperature changes from causing precipitation.

-

Quantification: Dilute the clear filtrate with a suitable solvent to a concentration within the linear range of a pre-validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

-

Calculation: Analyze the diluted sample to determine the concentration of this compound hydrochloride. Back-calculate to find the concentration in the original undiluted supernatant, which represents the equilibrium solubility.

Protocol 2: UV-Vis Spectrophotometric Assay

Objective: To quantify the concentration of this compound hydrochloride in a clear aqueous solution.

Methodology:

-

Instrument Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up. Set the wavelength to the λmax of this compound hydrochloride (approx. 313.5 nm).[23]

-

Standard Stock Solution Preparation: Accurately weigh about 10 mg of this compound hydrochloride reference standard and dissolve it in a 100 mL volumetric flask with distilled water to create a 100 µg/mL stock solution.[23]

-

Calibration Curve: Prepare a series of dilutions from the stock solution to create standards with concentrations ranging from approximately 1 to 13 µg/mL.[23]

-

Absorbance Measurement: Measure the absorbance of each standard solution at 313.5 nm, using distilled water as a blank.

-

Linearity Plot: Plot a graph of absorbance versus concentration. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be >0.99.

-

Sample Analysis: Prepare the unknown sample solution and dilute it as necessary to fall within the concentration range of the calibration curve. Measure its absorbance.

-

Concentration Calculation: Use the regression equation to calculate the concentration of this compound hydrochloride in the diluted unknown sample. Apply the dilution factor to determine the concentration in the original sample.

Conclusion

The chemical properties and solubility of this compound hydrochloride are well-defined and critical to its function as a pharmaceutical agent. Its high aqueous solubility, particularly in acidic and neutral pH ranges, is a key asset, facilitating reliable dissolution and bioavailability for oral dosage forms. However, its propensity for polymorphism and susceptibility to degradation under specific conditions of heat, light, and oxidation necessitate stringent control during manufacturing and storage. A thorough understanding of these technical attributes, from pKa values to polymorphic forms, is indispensable for the rational development of stable, safe, and effective drug products.

References

-

Drugs.com. (2024). This compound: Package Insert / Prescribing Information. Available from: [Link]

- European Pharmacopoeia. (n.d.). This compound HYDROCHLORIDE Ranitidini hydrochloridum.

-

PubChem. (n.d.). This compound Hydrochloride. National Center for Biotechnology Information. Available from: [Link]

- Hülsmann, S., et al. (n.d.). Characterisation of two polymorphic forms of this compound-HCl.

-

Semantic Scholar. (n.d.). Quantification of this compound hydrochloride in the presence of its decomposition product by spectrophotometric methods. Application for kinetic study. Available from: [Link]

-

ResearchGate. (n.d.). A validated analytical method for this compound hcl through lc-ms/ms, hplc and quality by design approach. Available from: [Link]

- Patil, S.S., et al. (n.d.).

-

Sharma, N., & Rao, S. S. (2012). A Validated Stability-Indicating Liquid-Chromatographic Method for this compound Hydrochloride in Liquid Oral Dosage Form. National Institutes of Health. Available from: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. (n.d.). Stability of this compound in injectable solutions | Request PDF. Available from: [Link]

-

Oriental Journal of Chemistry. (n.d.). Analytical Method Development and Validation for Estimation of this compound in Solid Dosage Form by UV-Spectrophotometric Method. Available from: [Link]

-

ResearchGate. (n.d.). Solubility, dissolution rate and phase transition studies of this compound hydrochloride tautomeric forms | Request PDF. Available from: [Link]

-

Journal of Chemical and Pharmaceutical Research. (2016). This compound hydrochloride: An update on analytical, clinical and stability studies. Available from: [Link]

-

National Institutes of Health. (2018). Physical Compatibility and Chemical Stability of Injectable and Oral this compound Solutions. Available from: [Link]

- Pharmascience Inc. (2018). PRODUCT MONOGRAPH this compound.

-

U.S. Pharmacopeial Convention. (n.d.). USP Monographs: this compound Hydrochloride. Available from: [Link]

- Journal of Food and Drug Analysis. (n.d.).

- U.S. Pharmacopeial Convention. (2011). USP 35 Official Monographs / this compound.

- U.S. Pharmacopeial Convention. (n.d.). USP Monographs: this compound Oral Solution.

-

PubMed. (n.d.). Stability of polymorphic forms of this compound hydrochloride. National Center for Biotechnology Information. Available from: [Link]

- FIP. (n.d.). Biowaiver monographs for immediate release solid oral dosage forms: this compound hydrochloride.

- Mylan. (n.d.). PRODUCT MONOGRAPH PrMyl-Ranitidine.

-

Royal Society of Chemistry. (n.d.). Relationship between crystal structure and mechanical properties of this compound hydrochloride polymorphs. Available from: [Link]

-

ResearchGate. (n.d.). This compound hydrochloride, a polymorphic crystal form. Available from: [Link]

- ElectronicsAndBooks. (n.d.). Solubility, dissolution rate and phase transition studies of this compound hydrochloride tautomeric forms.

-

ResearchGate. (n.d.). Solubility Profile of this compound HCL. Available from: [Link]

-

Indian Journal of Pharmaceutical Sciences. (n.d.). Studies on Formulation and Evaluation of this compound Floating Tablets. Available from: [Link]

Sources

- 1. This compound Hydrochloride | 66357-59-3 [chemicalbook.com]

- 2. This compound Hydrochloride | C13H23ClN4O3S | CID 3033332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound Hydrochloride CAS#: 66357-59-3 [m.chemicalbook.com]

- 4. drugs.com [drugs.com]

- 5. drugfuture.com [drugfuture.com]

- 6. jocpr.com [jocpr.com]

- 7. This compound Hydrochloride - LKT Labs [lktlabs.com]

- 8. Stability of polymorphic forms of this compound hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fip.org [fip.org]

- 10. Analytical Method Development and Validation for Estimation of this compound in Solid Dosage Form by UV-Spectrophotometric Method – Oriental Journal of Chemistry [orientjchem.org]

- 11. pdf.hres.ca [pdf.hres.ca]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Characterisation of two polymorphic forms of this compound-HCl | The Infrared and Raman Discussion Group [irdg.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. A Validated Stability-Indicating Liquid-Chromatographic Method for this compound Hydrochloride in Liquid Oral Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Physical Compatibility and Chemical Stability of Injectable and Oral this compound Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. jfda-online.com [jfda-online.com]

- 21. uspbpep.com [uspbpep.com]

- 22. researchgate.net [researchgate.net]

- 23. sphinxsai.com [sphinxsai.com]

- 24. drugfuture.com [drugfuture.com]

Introduction: The Histamine H2 Receptor and the Advent of Ranitidine

An In-Depth Technical Guide to the In-Vitro Characterization of Ranitidine as a Histamine H2 Receptor Antagonist

This guide provides a comprehensive overview of the essential in-vitro methodologies used to characterize this compound as a selective, competitive antagonist of the histamine H2 receptor (H2R). It is intended for researchers, scientists, and drug development professionals seeking to understand the foundational assays that establish the pharmacological profile of H2R antagonists. The narrative emphasizes the rationale behind experimental design and the integration of self-validating systems for robust and reproducible data generation.

The histamine H2 receptor is a G-protein coupled receptor (GPCR) integral to the regulation of gastric acid secretion.[1][2] Located on the basolateral membrane of gastric parietal cells, its activation by histamine initiates a signaling cascade that is a primary driver of acid production.[2][3] Histamine binding to the H2R activates the associated Gs alpha subunit (Gαs), which in turn stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP).[4][5] This increase in intracellular cAMP activates Protein Kinase A (PKA), leading to the phosphorylation of downstream effectors and ultimately, the stimulation of the H+/K+ ATPase proton pump, which secretes acid into the gastric lumen.[1][4][6]

This compound emerged as a potent and selective H2R antagonist, structurally distinct from the first-in-class antagonist, cimetidine, by replacing the imidazole ring with a furan ring.[7] Its mechanism of action is the competitive and reversible inhibition of histamine binding at the H2R, thereby reducing gastric acid secretion.[3][8] The in-vitro assays detailed herein are fundamental to quantifying this antagonistic activity, determining its selectivity, and elucidating its functional consequences on the H2R signaling pathway.

Histamine H2 Receptor Signaling Pathway

The following diagram illustrates the canonical Gs-coupled signaling pathway of the H2 receptor and the point of inhibition by this compound.

Caption: H2R signaling cascade and this compound's point of antagonism.

Core In-Vitro Methodologies

The in-vitro evaluation of this compound is a two-pronged approach: quantifying its direct binding affinity to the H2 receptor and measuring its functional impact on receptor-mediated signaling.

Receptor Binding Assays: Quantifying Affinity

Receptor binding assays are essential for determining the affinity (typically expressed as the inhibition constant, Ki) of an antagonist for its target. These assays rely on the principle of competition between the unlabeled antagonist (this compound) and a labeled ligand (radioligand) for binding to the receptor.

Authoritative Insight: The choice of radioligand is critical. While [3H]this compound can be used, it has a relatively low affinity.[9] Other radioligands like [3H]tiotidine have been successfully employed to give a valid assessment of H2R activity.[10] The key is to use a radioligand with high affinity and low non-specific binding to achieve a robust assay window.[9][11]

This protocol describes a method to determine the Ki of this compound at the human H2 receptor expressed in a stable cell line, such as Chinese Hamster Ovary (CHO) cells.[12]

-

Membrane Preparation:

-

Culture CHO cells stably expressing the human H2 receptor to confluence.

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenization mechanically disrupts the cells, releasing the membranes.

-

Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.

-

Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 40,000 x g) to pellet the cell membranes containing the H2 receptors.

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the ultracentrifugation step. This removes cytosolic contaminants.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford or BCA assay). Store at -80°C.

-

-

Binding Assay:

-

Set up assay tubes in triplicate. For a full competition curve, this includes:

-

Total Binding: Membranes + Radioligand ([3H]tiotidine) + Assay Buffer.

-

Non-Specific Binding (NSB): Membranes + Radioligand + a high concentration of a non-labeled H2R ligand (e.g., 10 µM Tiotidine) to saturate all specific binding sites.

-

Competition: Membranes + Radioligand + varying concentrations of this compound (e.g., 10-11 M to 10-4 M).

-

-

Incubate all tubes at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand (on the filter) from the unbound radioligand (in the filtrate).

-

Quickly wash the filters with ice-cold assay buffer to remove any trapped unbound radioligand.

-

Place the filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-Specific Binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Step-by-step workflow for a competitive binding assay.

Functional Assays: Measuring Antagonism

Functional assays measure the biological response following receptor activation and its inhibition by an antagonist. For the H2R, the most direct functional readout is the production of cAMP.[13][14] Classic pharmacological preparations using isolated tissues that express H2 receptors, such as the guinea-pig right atrium, are also highly valuable.[15][16]

This protocol measures the ability of this compound to inhibit histamine-stimulated cAMP production in whole cells.

-

Cell Culture:

-

Assay Procedure:

-

Wash the cells gently with a pre-warmed assay buffer (e.g., HBSS).

-

Add buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX). The rationale is to prevent the enzymatic degradation of cAMP, thus amplifying the signal.

-

Add varying concentrations of this compound to the appropriate wells. Incubate for a short period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.

-

Stimulate the cells by adding a fixed, sub-maximal concentration (e.g., EC80) of histamine to all wells except the basal control.

-

Incubate for a defined period (e.g., 30 minutes) to allow for cAMP production.

-

Lyse the cells to release the intracellular cAMP.

-

Quantify the cAMP concentration using a commercially available kit, such as a competitive ELISA, HTRF, or AlphaLISA assay.

-

-

Data Analysis:

-

Generate a dose-response curve by plotting the cAMP level against the log concentration of this compound.

-

Determine the IC50 value, representing the concentration of this compound that causes a 50% inhibition of the histamine-stimulated response.

-

For competitive antagonists, the IC50 value can be used in a Schild analysis to determine the pA2 value, which is a measure of antagonist potency independent of the agonist concentration used.[16]

-

This ex-vivo assay provides a physiologically relevant system to assess functional antagonism.[15][16][17] The H2 receptors in the guinea-pig right atrium mediate a positive chronotropic (heart rate) effect in response to histamine.

-

Tissue Preparation:

-

Humanely euthanize a guinea pig according to approved ethical protocols.

-

Isolate the heart and dissect the spontaneously beating right atrium.

-

Mount the atrium in an organ bath containing oxygenated physiological salt solution (e.g., Krebs-Henseleit solution) maintained at a constant temperature (e.g., 37°C).

-

Connect the tissue to an isometric force transducer to record the rate of contraction. Allow the preparation to equilibrate.

-

-

Assay Procedure:

-

Generate a cumulative concentration-response curve for histamine to establish a baseline response.

-

Wash the tissue to return to the basal rate.

-

Introduce a fixed concentration of this compound into the organ bath and allow it to incubate (e.g., 30-60 minutes).

-

Generate a second cumulative concentration-response curve for histamine in the presence of this compound.

-

Repeat this process with increasing concentrations of this compound.

-

-

Data Analysis (Schild Analysis):

-

The presence of a competitive antagonist like this compound will cause a rightward shift in the histamine concentration-response curve with no change in the maximum response.

-

Calculate the dose ratio (DR) for each concentration of antagonist used (DR = EC50 of agonist in presence of antagonist / EC50 of agonist alone).

-

Create a Schild plot by graphing log(DR-1) versus the log of the molar concentration of this compound.

-

For a competitive antagonist, the slope of this plot should be close to 1.0. The x-intercept provides the pA2 value, which is the negative logarithm of the molar concentration of the antagonist that produces a dose ratio of 2.

-

Data Presentation and Interpretation

Summarizing quantitative data in a clear format is crucial for comparing the potency of different compounds.

Table 1: Comparative In-Vitro Potency of H2 Receptor Antagonists

| Compound | Assay System | Potency Metric | Value | Reference |

| This compound | Guinea-Pig Atrium | pA2 | 7.2 | [16] |

| Cimetidine | Guinea-Pig Atrium | pA2 | 6.55 | [16] |

| Metiamide | Guinea-Pig Atrium | pA2 | 6.3 | [16] |

| Famotidine | Guinea-Pig Atrium | pA2 | ~8.0-8.5* | [18] |

*Value estimated based on relative potency descriptions in the literature. Famotidine is noted to be 6-10 times more potent than this compound.[18]

The pA2 value is a powerful measure of antagonist activity. A higher pA2 value indicates greater potency. The data clearly demonstrates that this compound is significantly more potent than cimetidine in this functional assay.[16]

Conclusion

The in-vitro characterization of this compound through a combination of receptor binding and functional assays provides a robust and quantitative assessment of its pharmacological profile. Binding assays directly measure the affinity of this compound for the H2 receptor, while functional assays, whether in cellular models measuring cAMP or in isolated tissues monitoring a physiological response, confirm its antagonistic activity and determine its potency.[10][15] These foundational studies have conclusively established this compound as a potent, competitive, and selective histamine H2 receptor antagonist, providing the scientific basis for its clinical application in reducing gastric acid secretion.[16][19]

References

-

Daly, M. J., Humphray, J. M., & Stables, R. (1980). In Vitro Actions of this compound, a New Histamine H2-receptor Antagonist. Agents and Actions, 10(1-2), 190-191. [Link]

-

Daly, M. J., Humphray, J. M., & Stables, R. (1981). Some in vitro and in vivo actions of the new histamine H2-receptor antagonist, this compound. British Journal of Pharmacology, 72(1), 49–54. [Link]

-

Small Molecule Pathway Database (SMPDB). Intracellular Signalling Through Histamine H2 Receptor and Histamine. SMPDB. [Link]

-

Wikipedia. Histamine H2 receptor. Wikipedia. [Link]

-

Obara, Y., et al. (2020). Diagram illustrating histamine receptor signalling—Gs pathway. ResearchGate. [Link]

-

Lee, S. K., et al. (2000). Modulation of H2 histamine receptor-mediated cAMP generation and granulocytic differentiation by extracellular nucleotides via activation of protein kinase C. Biochemical Pharmacology, 59(4), 427-434. [Link]

-

Li, D., et al. (2003). Histamine inhibits atrial myocytic ANP release via H2 receptor-cAMP-protein kinase signaling. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology, 285(2), R380-R393. [Link]

-

Norris, D. B., Gajtkowski, G. A., Wood, T. P., & Rising, T. J. (1985). The use of an in vitro binding assay to predict histamine H2-antagonist activity. Agents and Actions, 16(3-4), 170-172. [Link]

-

Sivakumar, T., et al. (2015). A Review on Pharmacodynamic and Pharmacokinetic Properties and Physicochemical Characteristics of this compound Tablets. International Journal of Innovative Research in Science, Engineering and Technology, 4(6). [Link]

-

Dr. G. Bhanu Prakash. (2023). H2 Antihistamines Pharmacology USMLE ! this compound, Famotidine, Cimetidine. YouTube. [Link]

-

Maciag, M., et al. (2023). Antioxidant and Anti-Glycation Potential of H2 Receptor Antagonists—In Vitro Studies and a Systematic Literature Review. Antioxidants, 12(9), 1735. [Link]

-

Helman, C. A., & Tim, L. O. (1983). Pharmacology and clinical efficacy of this compound, a new H2-receptor antagonist. Pharmacotherapy, 3(4), 185-192. [Link]

-

Leurs, R., et al. (1994). Pharmacological characterization of the human histamine H2 receptor stably expressed in Chinese hamster ovary cells. British Journal of Pharmacology, 112(3), 847–854. [Link]

-

National Center for Biotechnology Information. H2 Blockers. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. [Link]

-

Kathmann, M., et al. (2021). Histamine H2 receptor radioligands: triumphs and challenges. Future Medicinal Chemistry, 13(9), 833-847. [Link]

-

Drugs.com. This compound: Package Insert / Prescribing Information. Drugs.com. [Link]

-

Torsoni, A. S., et al. (2023). P19-derived neuronal cells express H1, H2, and H3 histamine receptors: a biopharmaceutical approach to evaluate antihistamine agents. Amino Acids, 55(5), 727–740. [Link]

-

Yanagisawa, T., et al. (1985). Studies on histamine H2 receptor antagonists. 2. Synthesis and pharmacological activities of N-sulfamoyl and N-sulfonyl amidine derivatives. Journal of Medicinal Chemistry, 28(7), 869-875. [Link]

-

Adams, W. J., & Lawson, J. A. (1994). In Vitro Effect of Histamine and Histamine H1 and H2 Receptor Antagonists on Cellular Proliferation of Human Malignant Melanoma Cell Lines. Melanoma Research, 4(4), 227-232. [Link]

-

Chremos, A. N. (1987). Pharmacokinetic and pharmacodynamic properties of histamine H2-receptor antagonists. Relationship between intrinsic potency and effective plasma concentrations. Clinical Pharmacokinetics, 12(5), 313-324. [Link]

-

Rajah, S. H., et al. (2004). The effect of H2 antagonists on proliferation and apoptosis in human colorectal cancer cell lines. Digestive Diseases and Sciences, 49(10), 1634-1640. [Link]

-

Kathmann, M., et al. (2021). Histamine H2 receptor radioligands: triumphs and challenges. Future Medicinal Chemistry. [Link]

-

Brittain, R. T., & Daly, M. J. (1981). A review of the animal pharmacology of this compound--a new, selective histamine H2-antagonist. Scandinavian Journal of Gastroenterology. Supplement, 69, 1-18. [Link]

-

National Center for Biotechnology Information. Histamine Type-2 Receptor Antagonists (H2 Blockers). In: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury [Internet]. Bethesda (MD): National Institute of Diabetes and Digestive and Kidney Diseases. [Link]

Sources

- 1. Histamine H2 receptor - Wikipedia [en.wikipedia.org]

- 2. Histamine Type-2 Receptor Antagonists (H2 Blockers) - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. H2 Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. PathWhiz [smpdb.ca]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. Pharmacology and clinical efficacy of this compound, a new H2-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. drugs.com [drugs.com]

- 9. tandfonline.com [tandfonline.com]

- 10. The use of an in vitro binding assay to predict histamine H2-antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 12. Pharmacological characterization of the human histamine H2 receptor stably expressed in Chinese hamster ovary cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Modulation of H2 histamine receptor-mediated cAMP generation and granulocytic differentiation by extracellular nucleotides via activation of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Histamine inhibits atrial myocytic ANP release via H2 receptor-cAMP-protein kinase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In vitro actions of this compound, a new histamine H2-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Some in vitro and in vivo actions of the new histamine H2-receptor antagonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Studies on histamine H2 receptor antagonists. 2. Synthesis and pharmacological activities of N-sulfamoyl and N-sulfonyl amidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Pharmacokinetic and pharmacodynamic properties of histamine H2-receptor antagonists. Relationship between intrinsic potency and effective plasma concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ijirset.com [ijirset.com]

Ranitidine Degradation and NDMA Formation: A Mechanistic and Methodological Guide

Executive Summary

This technical guide provides a comprehensive examination of the chemical degradation pathways of ranitidine and the subsequent mechanisms leading to the formation of the probable human carcinogen, N-nitrosodimethylamine (NDMA). The recall of this compound products globally, initiated in 2019, underscored the critical importance of understanding the intrinsic stability of active pharmaceutical ingredients (APIs) and the potential for impurity generation during manufacturing and storage.[1][2] This document synthesizes current scientific understanding, offering researchers, scientists, and drug development professionals in-depth insights into the molecular instability of this compound, the environmental factors that promote its degradation, and the complex chemistry of NDMA formation.

Key focal points include pH-dependent hydrolysis, thermal and oxidative degradation, and photolytic pathways. We will dissect the proposed mechanisms of NDMA formation, which involve both the degradation of this compound to NDMA precursors like dimethylamine (DMA) and intermolecular reactions of the this compound molecule itself.[3][4][5] Furthermore, this guide provides detailed, field-proven experimental protocols for conducting forced degradation studies in line with ICH guidelines and for the sensitive quantification of NDMA using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). These methodologies are presented not merely as instructions, but as self-validating systems designed to ensure robust and reliable data. By grounding our discussion in authoritative references and illustrating complex pathways with clear diagrams, this guide serves as a critical resource for ensuring drug product quality and safety.

Introduction: The this compound-NDMA Conundrum

2.1 this compound: A Historical and Chemical Profile this compound, marketed for decades under the trade name Zantac among others, is a histamine H2-receptor antagonist that decreases stomach acid production.[2] Its widespread use for treating conditions like peptic ulcers and gastroesophageal reflux disease made it one of the most prescribed drugs worldwide. The this compound molecule is structurally unique, containing a furan ring, a dimethylamino group, and a nitro-ethenediamine moiety.[6] It is this specific combination of functional groups that contributes to its therapeutic effect but also confers an inherent chemical instability.[1][6]

2.2 The Emergence of the NDMA Impurity Crisis In 2019, regulatory agencies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), announced the detection of unacceptable levels of N-nitrosodimethylamine (NDMA) in this compound-containing medications.[1] This discovery was particularly alarming as NDMA is classified as a probable human carcinogen.[2] Unlike previous nitrosamine contaminations in "sartan" medications, which were often traced to manufacturing processes, investigations revealed that NDMA in this compound products could form from the degradation of the drug substance itself over time, especially when exposed to heat.[3][5][7] This finding led to widespread recalls and ultimately the withdrawal of all this compound products from the market in many countries.[1]

This compound Degradation Pathways

The this compound molecule is susceptible to degradation through several pathways, influenced by environmental factors such as pH, temperature, oxidation, and light.

3.1 pH-Dependent Hydrolysis Hydrolytic degradation of this compound is highly dependent on pH. Studies have shown that two distinct pathways are operative under strongly acidic and strongly alkaline conditions, while the molecule is most stable between pH 5 and 8.[1][8][9]

-

Acidic Conditions: Under strong acid, hydrolysis can occur, though this compound shows some resistance at very low pH, which may be due to C-protonation of the enediamine group.[8][9][10]

-

Alkaline Conditions: In alkaline environments, the molecule readily degrades. Key hydrolytic degradants that have been identified include this compound S-oxide, as well as various alcohol, oxime, and amine compounds resulting from the cleavage of the molecule.[1][11]

3.2 Thermal and Environmental Degradation Elevated temperature is a critical factor in the degradation of this compound and the subsequent formation of NDMA.[3][7]

-

Thermal Stress: Studies have demonstrated a direct correlation between increased temperature and the rate of NDMA formation in both the API and finished drug products.[12][13] For instance, storing this compound at 45°C with 45% absolute humidity caused approximately 20% degradation.[1] Heating this compound hydrochloride samples at temperatures of 60°C, 80°C, and 100°C resulted in the formation of multiple thermal decomposition products.[14][15]

-

Humidity and Oxygen: The presence of moisture and oxygen significantly accelerates NDMA formation, suggesting an oxidative component to the degradation pathway.[13][16] Experiments storing this compound in open or closed vials showed much higher NDMA generation compared to storage in a vacuum-sealed vial.[16]

3.3 Oxidative and Photolytic Degradation

-

Oxidative Stress: this compound is susceptible to oxidation, for example, by hydrogen peroxide (H2O2) or during water treatment processes involving chloramine or ozone.[1][17][18] This process can lead to the formation of this compound N-oxide and S-oxide.[14] A proposed autoxidation mechanism suggests that this compound can liberate nitrite ions and dimethylamine, which are direct precursors for NDMA formation.[4]

-

Photodegradation: Exposure to light, particularly UVB radiation, can also induce degradation.[6] Photo-irradiation of solid-state this compound has been shown to produce numerous degradation products, including N,N-dimethylformamide (DMF), a compound also implicated in nitrosamine contamination of other drugs.[1]

The following diagram illustrates the major environmental factors leading to the degradation of the this compound molecule.

Caption: Environmental factors promoting this compound degradation.

The Mechanism of NDMA Formation from this compound

The formation of NDMA from this compound is a complex process with multiple proposed pathways. The key structural features of this compound that are implicated are the dimethylamino group, which provides the dimethylamine (DMA) moiety of NDMA, and the N-nitro group, which can act as a source of a nitrosating agent.[3][4]

4.1 Proposed Reaction Pathways The scientific consensus is that NDMA formation is not from a single reaction but a combination of pathways, primarily driven by the degradation of the this compound molecule itself.

-

Pathway 1: Degradation to DMA followed by Nitrosation: This is a widely supported mechanism. The this compound molecule degrades, releasing dimethylamine (DMA). A separate degradation process, particularly the breakdown of the nitro-ethenediamine moiety, generates a nitrosating agent (e.g., nitrous acid or other reactive nitrogen species). These two products then react to form NDMA.[4][18]

-

Pathway 2: Intermolecular Reaction: This pathway suggests that NDMA is formed through an intermolecular reaction between two or more this compound molecules, without the need for external contaminants.[3][5] One this compound molecule or its degradant provides the DMA moiety, while another provides the nitrosating agent. Isotopic labeling studies have confirmed that NDMA can be formed solely from this compound hydrochloride without the involvement of other impurities.[5]

-

Pathway 3: Oxidative Degradation Pathway: A detailed mechanistic view proposes that autoxidation of this compound is a key initiating step. This process liberates both nitrite ions and DMA from the molecule. The subsequent nitrosation is thought to occur via the conversion of the nitrite ion into a gas-phase nitrosating agent, such as nitrosyl chloride (NOCl), which then reacts with DMA.[4]

The following diagram provides a simplified visualization of the proposed NDMA formation mechanisms.

Caption: Proposed mechanisms for NDMA formation from this compound.

Experimental Methodologies

To investigate this compound degradation and quantify NDMA formation, robust and validated analytical methods are essential. Forced degradation studies are used to identify potential degradants, while highly sensitive LC-MS/MS methods are required for the trace-level quantification of NDMA.

5.1 Protocol: Forced Degradation Study of this compound This protocol is designed based on ICH Q1A(R2) guidelines to purposefully degrade the drug substance and identify potential degradation products.[11][19] The goal is to achieve 5-20% degradation.[11][19]

-

Objective: To identify degradation pathways and develop a stability-indicating analytical method.

-

Materials: this compound HCl reference standard, HCl, NaOH, 30% H₂O₂, HPLC-grade solvents, C18 reverse-phase HPLC column.

Step-by-Step Methodology:

-

Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound HCl in methanol or water.

-

Acid Hydrolysis:

-

To 1 mL of stock solution, add 1 mL of 0.1 N HCl.

-

Incubate at 60°C for 30-60 minutes.

-

Cool to room temperature and neutralize with 0.1 N NaOH.

-

Dilute to a final concentration suitable for HPLC analysis.

-

-

Base Hydrolysis:

-

To 1 mL of stock solution, add 1 mL of 0.1 N NaOH.

-

Incubate at 60°C for 30-60 minutes.

-

Cool to room temperature and neutralize with 0.1 N HCl.

-

Dilute for analysis.

-

-

Oxidative Degradation:

-

To 1 mL of stock solution, add 1 mL of 3% H₂O₂.

-

Keep at room temperature for 60 minutes, protected from light.

-

Dilute for analysis.

-

-

Thermal Degradation:

-

Photolytic Degradation:

-

Expose solid powder and a solution of this compound HCl to a light source in a photostability chamber, ensuring exposure of at least 1.2 million lux hours (visible) and 200 watt-hours/m² (UV) as per ICH Q1B.[11]

-

Prepare samples for analysis.

-

-

Analysis: Analyze all stressed samples, along with a non-stressed control, using a validated stability-indicating HPLC-UV method. A C18 column with a mobile phase of an ammonium acetate buffer and acetonitrile is a common starting point.[11]

5.2 Protocol: LC-MS/MS Analysis of NDMA in this compound This protocol is adapted from methods published by regulatory bodies like the FDA for the sensitive detection and quantification of NDMA.[2][20] The use of a triple quadrupole mass spectrometer is standard due to its high specificity and sensitivity.[2][21]

-

Objective: To accurately quantify NDMA levels in this compound drug substance or product.

-

Instrumentation: HPLC or UPLC system coupled to a triple quadrupole mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) or atmospheric-pressure chemical ionization (APCI) source.[21]

Step-by-Step Methodology:

-

Sample Preparation (Drug Product):

-

Crush a sufficient number of tablets to obtain a powder equivalent to a target concentration (e.g., 30 mg/mL of this compound).[20][21]

-

Transfer the powder to a centrifuge tube and add the appropriate volume of water or methanol.[20][22]

-

Vortex for 1 minute, then shake mechanically for 40 minutes.[20]

-

Centrifuge the sample for 15 minutes at 4500 rpm.[20]

-

Filter the supernatant through a 0.22 µm PVDF or nylon syringe filter into an HPLC vial.[2][20]

-

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column (e.g., XSelect HSS T3) suitable for retaining polar compounds like NDMA.[23]

-

Mobile Phase: A gradient of water with 0.02% formic acid (A) and acetonitrile (B).[23]

-

Flow Rate: Typically 0.5 - 1.0 mL/min.

-

Column Temperature: 40°C.[23]

-

Diverter Valve: Crucially, use a diverter valve to direct the high-concentration this compound peak to waste after the NDMA peak has eluted (typically before 2.7 minutes), preventing contamination of the mass spectrometer.[2][23]

-

-

Mass Spectrometry Conditions:

-

Quantification:

-

Prepare a calibration curve using certified NDMA reference standards in a suitable solvent (e.g., water) over a relevant concentration range (e.g., 3 to 100 ng/mL).[22]

-

Quantify NDMA in the samples by comparing its peak area to the external calibration curve. The limit of quantification (LOQ) should be sufficiently low, typically around 3 ng/mL or less.[22]

-

Data Interpretation and Risk Assessment

6.1 Correlating Degradation with NDMA Levels Data from forced degradation and stability studies are crucial for understanding the risk of NDMA formation. The correlation between the appearance of specific degradants and the rise in NDMA levels can provide valuable mechanistic insights.

6.2 Quantitative Data Summary The following table summarizes representative data on NDMA formation under accelerated stability conditions, highlighting the impact of temperature.

| Product | Storage Condition | Duration | Initial NDMA (ppm) | Final NDMA (ppm) | Reference |

| This compound Tablet A | 40°C / 75% RH | 8 weeks | < 0.32 | 116 | [13] |

| This compound Tablet A | 50°C / 75% RH | 8 weeks | < 0.32 | > 500 | [13] |

| This compound Tablet B | 40°C / 75% RH | 8 weeks | 2.89 | < Tablet A | [13] |

| This compound Powder | 60°C / 75% RH (Closed Vial) | 1 week | - | Significantly higher than vacuum | [16] |

| This compound Powder | 60°C / 75% RH (Vacuum Vial) | 1 week | - | Much less than closed vial | [16] |

RH = Relative Humidity; ppm = parts per million

6.3 Implications for Formulation, Packaging, and Storage The inherent instability of this compound has profound implications for the pharmaceutical industry:

-

Formulation: Excipient choice is critical. Excipients should be non-reactive and minimize moisture content within the final dosage form.

-

Packaging: The data strongly support the need for packaging that protects against heat, humidity, and oxygen.[4][16] Oxygen-scavenging and low-moisture-permeability packaging could potentially mitigate NDMA formation.[4]

-

Storage: Strict control of storage and shipping conditions to avoid exposure to high temperatures is paramount.

Conclusion and Future Perspectives

The this compound-NDMA issue serves as a stark reminder of the complexities of drug stability and the potential for APIs to be a source of their own genotoxic impurities. The degradation of this compound is a multifaceted process driven by heat, moisture, and oxidation, leading to the formation of NDMA through complex intermolecular and intramolecular pathways. While the withdrawal of this compound from the market has resolved the immediate public health concern, the scientific lessons learned remain highly relevant.

Future research should continue to refine the mechanistic understanding of solid-state degradation reactions. Furthermore, the development of predictive models for impurity formation based on molecular structure and formulation parameters is a critical area of focus. For the pharmaceutical industry, this episode reinforces the necessity of comprehensive forced degradation studies early in development, rigorous control over manufacturing and supply chain conditions, and the continual evolution of analytical techniques to detect impurities at ever-lower levels.

References

-

Formation Mechanism of NDMA from this compound, Trimethylamine, and Other Tertiary Amines during Chloramination: A Computational Study. (n.d.). National Institutes of Health. [Link]

-

Le Roux, J., Gallard, H., & Croué, J.-P. (2011). NDMA Formation by Chloramination of this compound: Kinetics and Mechanism. Environmental Science & Technology, 45(16), 6870–6876. [Link]

-

Suleiman, A., & El-Aneed, A. (2020). N-nitrosodimethylamine (NDMA) contamination of this compound products: A review of recent findings. Journal of Pharmaceutical and Biomedical Analysis, 189, 113506. [Link]

-

Genda, R., et al. (2022). N-Nitrosodimethylamine (NDMA) Formation from this compound Impurities. Chemical and Pharmaceutical Bulletin, 70(1), 58-63. [Link]

-

Zeng, T., et al. (2014). Formation Mechanism of NDMA from this compound, Trimethylamine, and Other Tertiary Amines during Chloramination: A Computational Study. Environmental Science & Technology, 48(11), 6336-6344. [Link]

-

Agilent Technologies. (2020). Determination of N-Nitrosodimethylamine (NDMA) Impurity in this compound Using the Agilent 6470A Triple Quadrupole LC/MS. Agilent Technologies Application Note. [Link]

-

Yang, J., et al. (2020). Determination of N-nitrosodimethylamine in this compound Dosage Forms by ESI-LC-MS/MS; Applications for Routine Laboratory Testing. Journal of Chromatographic Science, 58(8), 697-703. [Link]

-

Haywood, P. A., Martin-Smith, M., Cholerton, T. J., & Evans, M. B. (1987). Isolation and identification of the hydrolytic degradation products of this compound hydrochloride. Journal of the Chemical Society, Perkin Transactions 1, 951-954. [Link]

-

U.S. Food and Drug Administration. (2019). Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of NDMA in this compound Drug Substance and Drug Product. FDA.gov. [Link]

-

NDMA Formation by Chloramination of this compound: Kinetics and Mechanism. (2011). ACS Publications. [Link]

-

Waters Corporation. (2020). Quick Analysis of N-nitrosodimethylamine (NDMA) in this compound Drug Substance and Drug Product by HPLC/UV. Waters Application Brief. [Link]

-

Harmon, P. (2022). This compound: A Proposed Mechanistic Rationale for NDMA Formation and a Potential Control Strategy. Journal of Pharmaceutical Sciences, 112(2), 473-481. [Link]

-

Agilent Technologies. (2020). Development of a Validated Method of Testing for NDMA in this compound. Pharmaceutical Technology. [Link]

-

Haywood, P. A., et al. (1987). Isolation and identification of the hydrolytic degradation products of this compound hydrochloride. Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

Characterization of N-nitrosodimethylamine formation from the ozonation of this compound. (2018). ResearchGate. [Link]

-

Isolation and identification of the hydrolytic degradation products of this compound hydrochloride. (1987). Royal Society of Chemistry. [Link]

-

Jamrógiewicz, M., & Wielgomas, B. (2014). Short term monitor of photodegradation processes in this compound hydrochloride observed by FTIR and ATR-FTIR. Journal of Food and Drug Analysis, 22(3), 395-402. [Link]

-

Pikul, P., et al. (2012). THERMODYNAMIC STUDY OF THERMAL DECOMPOSITION OF this compound BY HPTLC. Journal of Liquid Chromatography & Related Technologies, 35(12), 1676-1685. [Link]

-

Sharma, M. C., & Sharma, S. (2011). Forced Degradation Studies and Micellar Liquid Chromatographic Method Development for Determination of this compound hydrochloride in Tablet dosage form. International Journal of ChemTech Research, 3(4), 1845-1850. [Link]

-

N-nitrosodimethylamine (NDMA) Contamination of this compound Products: A review of recent findings. (2020). ResearchGate. [Link]

-

Degradation of this compound and changes in N-nitrosodimethylamine formation potential by advanced oxidation processes: Role of oxidant speciation and water matrix. (2022). ResearchGate. [Link]

-

Snodin, D. J., et al. (2020). This compound—Investigations into the Root Cause for the Presence of N-Nitroso-N,N-dimethylamine in this compound Hydrochloride Drug Substances and Associated Drug Products. Organic Process Research & Development, 24(12), 2915-2926. [Link]

-

Shen, E., & Andrews, S. A. (2013). Formation of NDMA from this compound and sumatriptan: the role of pH. Water Research, 47(2), 802-810. [Link]

-

Velev, V. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. QbD Group. [Link]

-

Kinae, N., et al. (2020). Temperature-Dependent Formation of N-Nitrosodimethylamine during the Storage of this compound Reagent Powders and Tablets. Chemical and Pharmaceutical Bulletin, 68(10), 1008-1012. [Link]

-

Forced-Degradation Study of this compound Reagent Powder A Stored under Various Environmental Conditions at 60 °C. (2020). ResearchGate. [Link]

-

THERMODYNAMIC STUDY OF THERMAL DECOMPOSITION OF this compound BY HPTLC. (2012). Taylor & Francis Online. [Link]

-

Thermodynamic study of thermal decomposition of this compound by HPTLC. (2012). ResearchGate. [Link]

-

Kinae, N., et al. (2020). Temperature-Dependent Formation of N-Nitrosodimethylamine during the Storage of this compound Reagent Powders and Tablets. Chemical and Pharmaceutical Bulletin, 68(10), 1008-1012. [Link]

Sources

- 1. N-nitrosodimethylamine (NDMA) contamination of this compound products: A review of recent findings - PMC [pmc.ncbi.nlm.nih.gov]

- 2. agilent.com [agilent.com]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. This compound: A Proposed Mechanistic Rationale for NDMA Formation and a Potential Control Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. jfda-online.com [jfda-online.com]

- 7. researchgate.net [researchgate.net]

- 8. Isolation and identification of the hydrolytic degradation products of this compound hydrochloride | Semantic Scholar [semanticscholar.org]

- 9. Isolation and identification of the hydrolytic degradation products of this compound hydrochloride - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 10. Isolation and identification of the hydrolytic degradation products of this compound hydrochloride - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 11. benchchem.com [benchchem.com]

- 12. jstage.jst.go.jp [jstage.jst.go.jp]

- 13. jstage.jst.go.jp [jstage.jst.go.jp]

- 14. tandfonline.com [tandfonline.com]

- 15. tandfonline.com [tandfonline.com]

- 16. researchgate.net [researchgate.net]

- 17. Formation Mechanism of NDMA from this compound, Trimethylamine, and Other Tertiary Amines during Chloramination: A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. resolvemass.ca [resolvemass.ca]

- 20. fda.gov [fda.gov]

- 21. pharmtech.com [pharmtech.com]

- 22. Determination of N-nitrosodimethylamine in this compound Dosage Forms by ESI-LC-MS/MS; Applications for Routine Laboratory Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 23. waters.com [waters.com]

A Technical Guide to the Pharmacokinetics and Metabolism of Ranitidine in Preclinical Animal Models

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ranitidine, a histamine H2-receptor antagonist, effectively reduces gastric acid secretion and has been a cornerstone in treating acid-related gastrointestinal disorders.[1][2] Understanding its absorption, distribution, metabolism, and excretion (ADME) profile in preclinical animal models is paramount for the successful translation of efficacy and safety data to human clinical trials. This guide provides an in-depth analysis of this compound's pharmacokinetic (PK) and metabolic pathways across key laboratory animal species. We will explore the significant inter-species variations, detail the underlying enzymatic processes, and present robust experimental methodologies for conducting comprehensive preclinical evaluations. The insights herein are designed to empower researchers to make informed decisions in model selection, experimental design, and data interpretation, ultimately refining the drug development process.

Pharmacokinetic Profile of this compound in Animal Models

The systemic exposure and ultimate fate of this compound are governed by its ADME properties, which exhibit notable differences across species. A thorough grasp of these variations is critical for extrapolating animal data to predict human pharmacokinetics.

Absorption

This compound is rapidly absorbed following oral administration in most animal species.[3] In dogs, peak plasma concentrations are typically reached within 0.5 to 2 hours.[4][5] The oral bioavailability is generally moderate and can be species-dependent. For instance, in dogs, the oral bioavailability is considered good, at approximately 73%.[4] Studies in rats also show rapid absorption, with peak plasma concentrations observed within 30 minutes of oral administration.[5] The primary site of absorption is the small intestine, particularly the duodenum and jejunum, rather than the stomach.[6] The appearance of secondary peaks in plasma concentration-time profiles has been observed, which may be attributable to multiple sites of absorption along the gastrointestinal tract rather than significant enterohepatic recirculation.[7]

Distribution

This compound exhibits a volume of distribution greater than the total body volume, indicating distribution into tissues.[8] In dogs, the volume of distribution at steady state has been reported to be 3.5 L/kg.[4] Plasma protein binding is relatively low, around 15% in humans, suggesting that a large fraction of the drug is free to distribute into tissues and interact with its target receptors.[3][8] Whole-body autoradiography studies in rats have shown that after oral administration, the highest concentrations of radioactivity are found in the gastrointestinal tract wall, liver, and kidneys, which are the primary organs of absorption, metabolism, and excretion.[5]

Metabolism: Pathways and Species-Specific Variations

The liver is the primary site of this compound metabolism, where it undergoes several biotransformation reactions to form key metabolites.[9][10] The principal metabolic pathways are N-oxidation, S-oxidation, and N-demethylation.[4][11]

The major metabolites identified across species are: